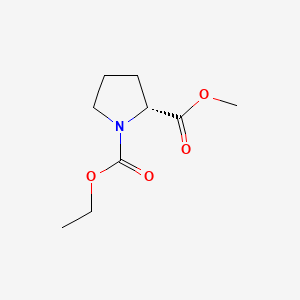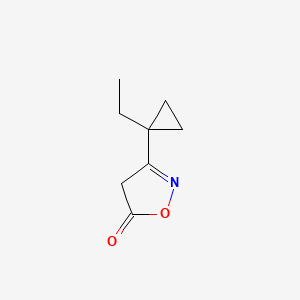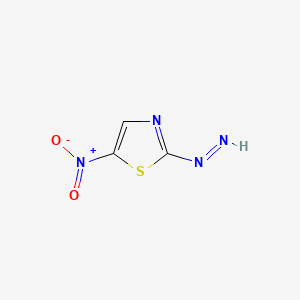
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate
描述
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate, commonly known as 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester, is an organic compound belonging to the quinoxaline family. It is a colorless solid that is soluble in organic solvents. 3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester has a wide range of applications in organic synthesis and is used as a building block for the preparation of a variety of compounds.
详细合成方法
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate involves the introduction of a chloro and trifluoromethyl group onto a quinoxaline ring, followed by esterification of the carboxylic acid group with ethyl alcohol.
Starting Materials
2-nitroaniline, 1,2-dichlorobenzene, trifluoroacetic acid, ethyl alcohol, potassium carbonate, thionyl chloride, acetic anhydride
Reaction
1. Nitration of 2-nitroaniline with nitric acid and sulfuric acid to form 2-nitro-1,4-phenylenediamine, 2. Reduction of 2-nitro-1,4-phenylenediamine with iron and hydrochloric acid to form 1,4-phenylenediamine, 3. Reaction of 1,4-phenylenediamine with 1,2-dichlorobenzene and potassium carbonate in dimethylformamide to form 3-chloroquinoxaline, 4. Reaction of 3-chloroquinoxaline with trifluoroacetic acid and thionyl chloride to introduce a trifluoromethyl group, forming 3-chloro-6-(trifluoromethyl)quinoxaline, 5. Esterification of the carboxylic acid group on 3-chloro-6-(trifluoromethyl)quinoxaline with ethyl alcohol and acetic anhydride in the presence of a catalyst such as sulfuric acid to form Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate
科研应用
3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester has been used in a number of scientific research applications. It has been used as a substrate for the synthesis of various derivatives, such as amides, esters, and thioesters, which have been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of heterocyclic compounds, such as quinoxalines, triazoles, and thiazolopyridines, which have been used in the synthesis of pesticides, herbicides, and other agricultural chemicals.
作用机制
The mechanism of action of 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester is not well understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, lipids, and other cellular components. It is also believed to act as an inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and other macromolecules.
生化和生理效应
3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to inhibit the growth of certain types of bacteria, fungi, and viruses. It has also been found to inhibit the growth of certain types of tumors in animal models. In addition, it has been found to possess anti-inflammatory, anti-oxidative, and anti-allergic properties.
实验室实验的优点和局限性
3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and readily soluble in organic solvents. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, it is not suitable for use in in vivo experiments due to its potential toxicity.
未来方向
The use of 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester in scientific research is still in its early stages. In the future, it is expected that more research will be conducted to further explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research is needed to investigate its potential as an inhibitor of enzymes involved in the synthesis of fatty acids, lipids, and other cellular components. Finally, further research is needed to explore its potential as an anti-inflammatory, anti-oxidative, and anti-allergic agent.
性质
IUPAC Name |
ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-2-20-11(19)9-10(13)18-8-5-6(12(14,15)16)3-4-7(8)17-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZXROSEIOTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)C(F)(F)F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188363 | |
| Record name | Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate | |
CAS RN |
194423-80-8 | |
| Record name | Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。









![2,2-Di(propan-2-yl)tricyclo[1.1.1.0~1,3~]pentane](/img/structure/B575231.png)
![N-[1-(4-Cyanophenyl)ethyl]acetamide](/img/structure/B575234.png)
![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)

